3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, a related compound, 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol, was synthesized through a multi-step process starting from 2,4-dimethylcarbolic acid, which was refluxed with ethyl 2-bromoacetate to form ethyl 2-(2,4-dimethylphenoxy)acetate. This intermediate underwent further transformations to yield the desired oxadiazole derivative (Rasool et al., 2016).
Molecular Structure Analysis
Chemical Reactions and Properties
Oxadiazole derivatives can participate in various chemical reactions, contributing to their diverse chemical properties. For example, the reaction of 3-bromo-5-phenyl-1,2,4-oxadiazole with sodium azide in anhydrous dimethylformamide resulted in new compounds through a deoxygenative coupling reaction (Choi et al., 1982).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. The presence of substituents on the oxadiazole ring can significantly affect these properties, making them suitable for various applications.
Chemical Properties Analysis
Oxadiazole derivatives are known for their diverse chemical properties, including their potential biological activities. For instance, some oxadiazole derivatives have shown significant antibacterial and lipoxygenase inhibitory activities, highlighting their potential in medicinal chemistry (Rasool et al., 2016).
Scientific Research Applications
Corrosion Inhibition
2,5-Bis(n-methylphenyl)-1,3,4-oxadiazoles, including derivatives similar to the target compound, have been investigated for their inhibitory properties against corrosion and biocorrosion in brass within simulated cooling water systems. These studies found oxadiazole compounds to inhibit both cathodic and anodic reactions, indicating their potential as mixed-type corrosion inhibitors. The findings suggest that these compounds, including 3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole, could be valuable in protecting metal surfaces in industrial applications (Rochdi et al., 2014).
Material Science
Oxadiazole derivatives have been utilized in the development of new polymeric materials with enhanced properties. For example, poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups have been prepared, exhibiting high thermal stability, solubility in various organic solvents, and potential applications in coatings due to their smooth, pinhole-free surface as observed in atomic force microscopy studies. These materials could find applications in electronics, aerospace, and other high-performance areas (Hamciuc et al., 2005).
Antibacterial Activity
1,3,4-Oxadiazole derivatives have shown significant potential in antibacterial applications. For instance, N'-substituted-2-(5-[(2,4-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-ylthio)acetohydrazides exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. This research underlines the utility of oxadiazole compounds in developing new antibacterial agents, which could address the growing concern of antibiotic resistance (Rasool et al., 2016).
properties
IUPAC Name |
3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-3-8-15(9-12(11)2)21-10-16-19-17(20-22-16)13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYZCRIAMIMDHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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